

Initial In Vivo Efficacy of AN-2898: A Technical Overview

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Compound of Interest

Compound Name: AN-2898

Cat. No.: B1667276

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This technical guide provides an in-depth analysis of the initial in vivo efficacy data for **AN-2898**, a novel, boron-based small molecule inhibitor of phosphodiesterase-4 (PDE4). Developed by Anacor Pharmaceuticals, **AN-2898** has been investigated for the topical treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of key experimental data, detailed methodologies, and a visualization of its mechanism of action.

Executive Summary

AN-2898 has demonstrated significant anti-inflammatory effects in clinical trials. As a selective PDE4 inhibitor, it modulates the immune response by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn down-regulates the production of multiple pro-inflammatory cytokines. A Phase 2a clinical trial in patients with mild-to-moderate atopic dermatitis revealed that a 1% **AN-2898** ointment led to statistically significant improvements in disease severity compared to a vehicle control.

Data Presentation

The primary quantitative data for the in vivo efficacy of **AN-2898** comes from a Phase 2a, multi-center, randomized, double-blind, vehicle-controlled, bilateral study (NCT01301508) in patients with mild-to-moderate atopic dermatitis.^[1]

Efficacy Endpoint	AN-2898 (1% Ointment)	Vehicle	p-value
Lesions with Improved AD SI Score at Day 28	71%	14%	0.01
Mean Improvement in AD SI Score at Day 28	68%	45%	0.02
Lesions Achieving Total or Partial Clearance at Day 28	48%	33%	Not Reported

ADSI: Atopic Dermatitis Severity Index

Experimental Protocols

Phase 2a Clinical Trial (NCT01301508)

Objective: To evaluate the safety, tolerability, and efficacy of 1% **AN-2898** ointment for the topical treatment of mild-to-moderate atopic dermatitis.

Study Design:

- Trial Type: Interventional, Randomized, Double-Blind, Vehicle-Controlled, Parallel Assignment.
- Participants: 46 patients with a clinical diagnosis of stable, mild-to-moderate atopic dermatitis for at least one month, affecting a total body surface area of $\leq 35\%$.^[1] Participants were required to have two comparable target lesions.
- Treatment Regimen: Patients were randomized to apply either 1% **AN-2898** ointment or a vehicle ointment to their target lesions twice daily for six weeks.^[1]
- Primary Outcome Measure: The primary endpoint was the percentage of participants in whom the active lesion (ointment treated) achieved a greater decrease from baseline in the Atopic Dermatitis Severity Index (ADSI) score as compared to the vehicle-treated lesion at Day 28.^[1]

Atopic Dermatitis Severity Index (ADSI): The ADSI score was used to assess the severity of atopic dermatitis in the target lesions.^[1] It evaluates five key signs of the condition:

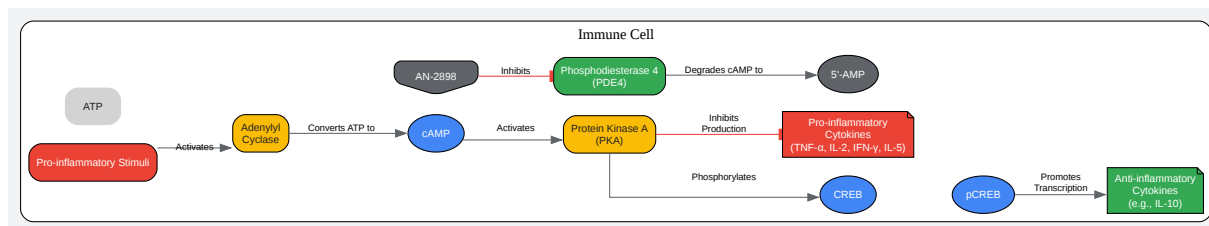
- Erythema (redness)
- Pruritus (itching)
- Exudation (oozing)
- Excoriation (scratching)
- Lichenification (thickening of the skin)

Each sign was graded on a scale of 0 (none) to 3 (severe), resulting in a total possible ADSI score ranging from 0 to 15, with higher scores indicating greater severity.^[1]

Mechanism of Action: PDE4 Inhibition

AN-2898 is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. PDE4 degrades cyclic adenosine monophosphate (cAMP), a second messenger that modulates the activity of various immune cells. By inhibiting PDE4, **AN-2898** increases intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as IL-10, while inhibiting the signaling pathways of pro-inflammatory cytokines, including TNF- α , IL-2, IFN- γ , and IL-5.

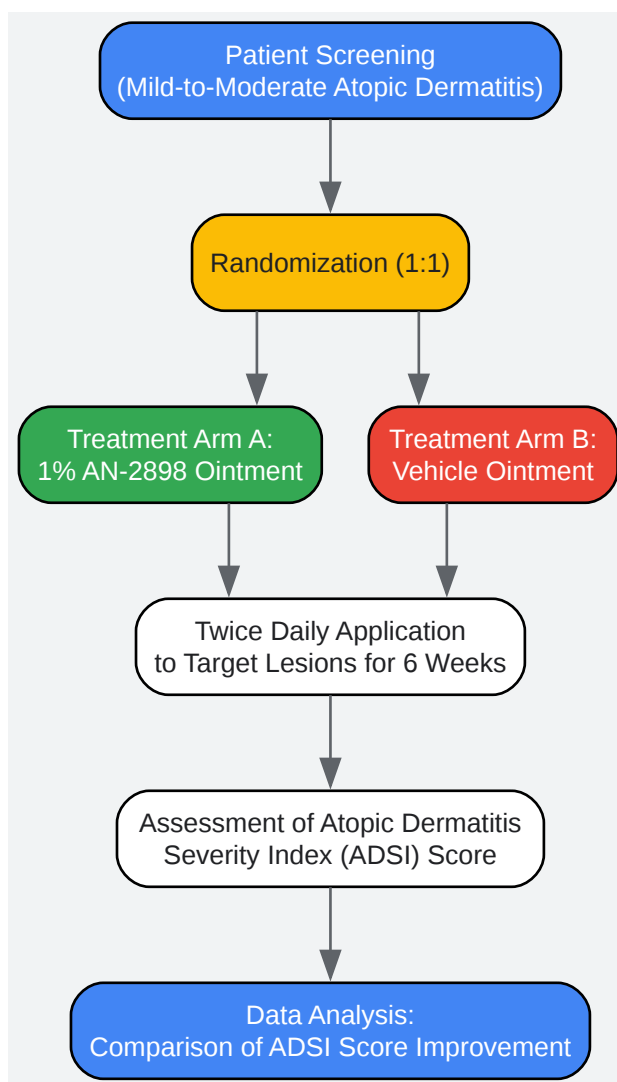
Signaling Pathway Diagram



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Caption: **AN-2898** inhibits PDE4, leading to increased cAMP, PKA activation, and a shift towards an anti-inflammatory cytokine profile.

Experimental Workflow



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Caption: Workflow of the Phase 2a clinical trial for **AN-2898** in atopic dermatitis.

Conclusion

The initial in vivo efficacy data for **AN-2898** demonstrates its potential as a topical treatment for atopic dermatitis. The selective inhibition of PDE4 provides a targeted mechanism to reduce inflammation with a favorable safety profile observed in early clinical trials. Further investigation into the long-term efficacy and safety of **AN-2898** is warranted.

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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